molecular formula C6H4BrClFN B1293188 4-Bromo-2-chloro-5-fluoroaniline CAS No. 1000572-63-3

4-Bromo-2-chloro-5-fluoroaniline

Cat. No.: B1293188
CAS No.: 1000572-63-3
M. Wt: 224.46 g/mol
InChI Key: QIXJYJRZGHXOLM-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-fluoroaniline typically involves the halogenation of 2-chloro-5-fluoroaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like acetonitrile. The reaction is carried out at room temperature, and the mixture is stirred for about an hour to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted anilines.

    Oxidation: Nitroanilines.

    Reduction: Amines.

    Coupling reactions: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-fluoroaniline depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms are replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, the compound forms biaryl structures through the formation of carbon-carbon bonds catalyzed by palladium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-5-fluoroaniline is unique due to its specific arrangement of halogen atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

4-bromo-2-chloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXJYJRZGHXOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650245
Record name 4-Bromo-2-chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000572-63-3
Record name 4-Bromo-2-chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloro-5-fluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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